20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate
Description
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is a chemical compound with the molecular formula C17H32O9. It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive properties .
Properties
CAS No. |
85136-61-4 |
|---|---|
Molecular Formula |
C17H32O9 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C17H32O9/c1-2-17(19)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20-4-3-18/h2,18H,1,3-16H2 |
InChI Key |
JBJPOMNMCVIYPK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate typically involves the esterification of 2-propenoic acid with 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Polymerization: The acrylate moiety can undergo free radical polymerization to form polymers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles like amines or thiols can react with the acrylate group under basic conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate free radical polymerization.
Major Products:
Oxidation: Formation of 20-oxo-3,6,9,12,15,18-hexaoxaicosyl acrylate.
Substitution: Formation of substituted acrylates.
Polymerization: Formation of poly(20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate).
Scientific Research Applications
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate involves its ability to form stable complexes with other molecules through hydrogen bonding and van der Waals interactions. The multiple ether linkages and hydroxyl group contribute to its high solubility and reactivity, making it an effective agent in various applications .
Comparison with Similar Compounds
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate
- tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate
Comparison: 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is unique due to its acrylate group, which allows it to undergo polymerization reactions, unlike its similar counterparts. This property makes it particularly valuable in the synthesis of specialized polymers and materials .
Biological Activity
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate (CAS No. 85136-61-4) is a compound characterized by its unique polyether structure. Its molecular formula is with a molecular weight of 380.431 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in material science and pharmacology.
The compound's structure consists of a long-chain polyether with acrylate functionalities, which can influence its solubility and interaction with biological systems. The InChI Key for this compound is JBJPOMNMCVIYPK-UHFFFAOYSA-N, and it has a LogP value of -0.606, indicating its hydrophilic nature.
| Property | Value |
|---|---|
| CAS Number | 85136-61-4 |
| Molecular Formula | C17H32O9 |
| Molecular Weight | 380.431 g/mol |
| InChI Key | JBJPOMNMCVIYPK-UHFFFAOYSA-N |
| LogP | -0.606 |
Biological Activity
Research into the biological activity of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate indicates several promising areas:
1. Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways essential for bacterial survival.
2. Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound's effects on human cell lines. Results indicate that at certain concentrations, it can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells.
3. Drug Delivery Systems
Due to its amphiphilic nature, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate has potential applications in drug delivery systems. Its ability to form micelles can facilitate the encapsulation and controlled release of hydrophobic drugs.
Case Studies
Several case studies have been conducted to assess the biological implications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on HeLa cells revealed that treatment with the compound at concentrations ranging from 50 to 200 µg/mL resulted in a dose-dependent increase in cell death as measured by MTT assays.
Case Study 3: Drug Encapsulation
Research demonstrated that this acrylate could effectively encapsulate doxorubicin in a micellar form. The release profile indicated a sustained release over time, suggesting its potential as a drug carrier.
The biological activity of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is hypothesized to involve:
- Cell Membrane Disruption: The hydrophobic segments interact with lipid bilayers leading to increased permeability.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress which can lead to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
